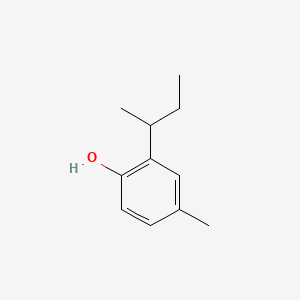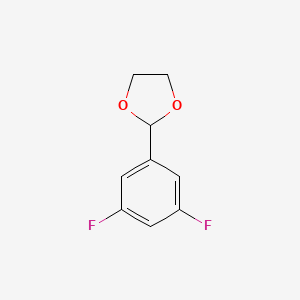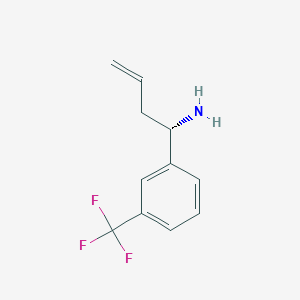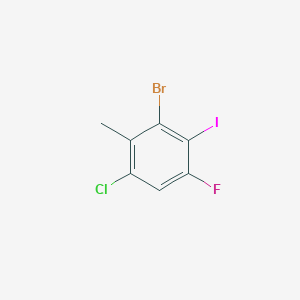![molecular formula C7H6ClN3O B13975596 7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B13975596.png)
7-Chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanopyrrole with monochloramine, followed by cyclization with formamidine acetate . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
For industrial-scale production, continuous flow chemistry has been employed to optimize the synthesis process. This approach allows for the efficient and scalable production of the compound by utilizing in situ monochloramine synthesis and a process-friendly soluble base such as potassium tert-butoxide (KOt-Bu) .
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of antiviral drugs, such as Remdesivir.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts as an inhibitor of kinases, enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H6ClN3O |
|---|---|
Poids moléculaire |
183.59 g/mol |
Nom IUPAC |
7-chloro-2-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-9-7(12)5-2-3-6(8)11(5)10-4/h2-3H,1H3,(H,9,10,12) |
Clé InChI |
SBMYHOSLBAKQHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C(=CC=C2Cl)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B13975556.png)

![4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B13975563.png)


